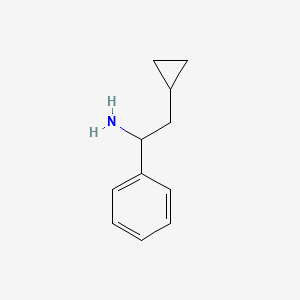
2-piperazin-1-yl-N-pyridin-2-yl-acetamide
Vue d'ensemble
Description
“2-piperazin-1-yl-N-pyridin-2-yl-acetamide” is a chemical compound that has been studied for its potential applications in the field of medicine . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy .
Synthesis Analysis
The synthesis of “this compound” involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Applications De Recherche Scientifique
Therapeutic Applications and Research Insights
Piperazine Derivatives in Therapeutics
Piperazine derivatives have been extensively studied for their vast therapeutic applications, including their role as central nervous system (CNS) agents, anticancer, cardio-protective agents, antivirals, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The structural versatility of piperazine allows for significant medicinal potential, with modifications to the piperazine nucleus leading to a broad range of pharmacological activities. Such compounds are being investigated for their role in imaging applications and pain relief, highlighting the scaffold's flexibility in drug discovery (Rathi et al., 2016).
Antimycobacterial Activity
Recent research has also highlighted the importance of piperazine derivatives in combating Mycobacterium tuberculosis, including strains resistant to multiple drugs (MDR) and extremely drug-resistant (XDR) strains. The piperazine core is a key building block in the design of potent anti-TB molecules, with studies focusing on the design, rationale, and structure-activity relationship (SAR) to develop safer, selective, and cost-effective antimycobacterial agents (Girase et al., 2020).
Piperidine Alkaloids in Pharmacology
Similarly, piperidine alkaloids, closely related to piperazines, have been investigated for their diverse clinical applications. These compounds have been extracted from various plants, including the genus Piper and Pinus, and possess a wide range of therapeutic applications. The exploration of piperidine and its derivatives highlights their potential in drug research, especially for developing new therapeutic profiles (Singh et al., 2021).
Development for Tuberculosis Treatment
Specific piperazine derivatives, such as Macozinone (PBTZ169), are advancing through clinical studies for tuberculosis treatment. Macozinone targets decaprenylphospohoryl ribose oxidase DprE1, crucial for the cell wall synthesis in Mycobacterium tuberculosis, demonstrating the compound's promise in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).
Mécanisme D'action
Target of Action
The compound 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, also known as 1-Piperazineacetamide, N-2-pyridinyl-, is known to act as an antagonist of the α2-adrenergic receptor . The α2-adrenergic receptor is a type of adrenergic receptor, and its primary role is to regulate neurotransmitter release from adrenergic neurons in the central nervous system .
Mode of Action
This compound interacts with its target, the α2-adrenergic receptor, by binding to it and inhibiting its function . This results in changes in the neurotransmitter release, specifically reducing the release of norepinephrine .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the neurotransmitter norepinephrine. By acting as an antagonist of the α2-adrenergic receptor, this compound can affect the regulation of norepinephrine release, which in turn can influence various physiological processes such as attention, response to stress, and sleep-wake cycles .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter release. By inhibiting the function of the α2-adrenergic receptor, this compound can reduce the release of norepinephrine, which can have various effects on neuronal activity and physiological processes .
Analyse Biochimique
Biochemical Properties
The compound 2-piperazin-1-yl-N-pyridin-2-yl-acetamide has been shown to interact with various enzymes and proteins. For instance, it has been found to have inhibitory activity against serotonin (5-HT) reuptake . This suggests that it may interact with the serotonin transporter, a protein that plays a crucial role in regulating the concentration of serotonin in the synaptic cleft .
Cellular Effects
Given its inhibitory activity against serotonin reuptake , it may influence cell function by modulating serotonin signaling pathways. Serotonin is a neurotransmitter that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
Its ability to inhibit serotonin reuptake suggests that it may bind to the serotonin transporter and block its function . This could lead to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonin signaling.
Propriétés
IUPAC Name |
2-piperazin-1-yl-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(9-15-7-5-12-6-8-15)14-10-3-1-2-4-13-10/h1-4,12H,5-9H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHURQEKVEICNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294757 | |
| Record name | N-2-Pyridinyl-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
682802-93-3 | |
| Record name | N-2-Pyridinyl-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682802-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-2-Pyridinyl-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Nitro-2-[(oxiran-2-yl)methoxy]phenol](/img/structure/B3278774.png)

![Disodium 3-[[5-chloro-2-(phenylmethoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3278782.png)






![N-(2-methyl-1,3-dioxoisoindolin-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3278838.png)